molecular formula C17H13ClN2O B14799915 4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol

4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol

Cat. No.: B14799915
M. Wt: 296.7 g/mol
InChI Key: NAUFCANFCGIQFV-UHFFFAOYSA-N
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Description

4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid coloration and is used in various applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline. This is achieved by treating the aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1-naphthol in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.

    Biology: Employed as a staining agent in microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The primary mechanism of action of 4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol involves its ability to form stable azo bonds. The compound interacts with various molecular targets through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications such as pH indicators, where the color change is due to the reversible cleavage of the azo bond in response to pH changes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)diazenyl]-1-naphthol
  • 4-[(2-methylphenyl)diazenyl]-1-naphthol
  • 4-[(3-chloro-2-methylphenyl)diazenyl]-2-naphthol

Uniqueness

4-[(3-chloro-2-methylphenyl)diazenyl]-1-naphthol is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents imparts specific electronic and steric properties to the compound, influencing its reactivity and stability. The chloro group is electron-withdrawing, while the methyl group is electron-donating, creating a unique balance that affects the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H13ClN2O/c1-11-14(18)7-4-8-15(11)19-20-16-9-10-17(21)13-6-3-2-5-12(13)16/h2-10,21H,1H3

InChI Key

NAUFCANFCGIQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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